molecular formula C7H10O B1616513 5-Methyl-5-hexen-3-yn-2-ol CAS No. 68017-33-4

5-Methyl-5-hexen-3-yn-2-ol

Cat. No.: B1616513
CAS No.: 68017-33-4
M. Wt: 110.15 g/mol
InChI Key: WMFIGZRDWHYIOC-UHFFFAOYSA-N
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Description

5-Methyl-5-hexen-3-yn-2-ol: is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis. The compound is also known by its IUPAC name, This compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-hexen-3-yn-2-ol typically involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction . This method yields the desired compound with a relatively high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar alkylation and cleavage reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-hexen-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-5-hexen-3-yn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through multiple reaction pathways.

Biology and Medicine: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to identify specific applications in drug development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it valuable in creating customized chemical products.

Mechanism of Action

The mechanism of action of 5-Methyl-5-hexen-3-yn-2-ol involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its derivatives may interact with cellular components, affecting metabolic pathways and exhibiting biological activity.

Comparison with Similar Compounds

Comparison: 5-Methyl-5-hexen-3-yn-2-ol is unique due to the presence of both an alkene and an alkyne functional group, which provides versatility in chemical reactions

Properties

IUPAC Name

5-methylhex-5-en-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFIGZRDWHYIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987445
Record name 5-Methylhex-5-en-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68017-33-4
Record name 5-Methyl-5-hexen-3-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068017334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhex-5-en-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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